Tetrazolo[5,1-b][1,3]benzothiazole
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Overview
Description
Tetrazolo[5,1-b][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a tetrazole ring and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazolo[5,1-b][1,3]benzothiazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzothiazole with sodium azide under acidic conditions. Another method includes the reaction of o-alkynylphenyl isothiocyanates with sodium azide in the presence of a silver(I) catalyst, which facilitates a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[5,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Tetrazolo[5,1-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of tetrazolo[5,1-b][1,3]benzothiazole involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the tetrazole moiety.
Tetrazole: Contains the tetrazole ring but lacks the benzothiazole moiety.
Benzimidazole: Similar structure but with an imidazole ring instead of a tetrazole ring
Uniqueness
Tetrazolo[5,1-b][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of the tetrazole and benzothiazole rings enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
CAS No. |
248-02-2 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
tetrazolo[5,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-4-6-5(3-1)11-7(12-6)8-9-10-11/h1-4H |
InChI Key |
IUMRBKDMFRMZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=N3)S2 |
Origin of Product |
United States |
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